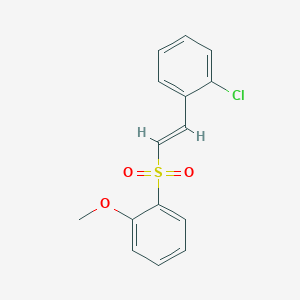Nrf2-Activator-12G
CAS No.:
Cat. No.: VC14541281
Molecular Formula: C15H13ClO3S
Molecular Weight: 308.8 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C15H13ClO3S |
|---|---|
| Molecular Weight | 308.8 g/mol |
| IUPAC Name | 1-chloro-2-[(E)-2-(2-methoxyphenyl)sulfonylethenyl]benzene |
| Standard InChI | InChI=1S/C15H13ClO3S/c1-19-14-8-4-5-9-15(14)20(17,18)11-10-12-6-2-3-7-13(12)16/h2-11H,1H3/b11-10+ |
| Standard InChI Key | KVDYSDOWSIXKPB-ZHACJKMWSA-N |
| Isomeric SMILES | COC1=CC=CC=C1S(=O)(=O)/C=C/C2=CC=CC=C2Cl |
| Canonical SMILES | COC1=CC=CC=C1S(=O)(=O)C=CC2=CC=CC=C2Cl |
Introduction
Chemical and Structural Profile of Nrf2-Activator-12G
Nrf2-Activator-12G is a synthetic small molecule with the molecular formula C₁₅H₁₃ClO₃S and a molecular weight of 308.8 g/mol. Its structure integrates a chlorinated aromatic ring connected to a sulfonyl group, a configuration that may facilitate interactions with cysteine residues on the Keap1 protein—a critical regulator of Nrf2 stability . Unlike natural Nrf2 inducers like sulforaphane (found in cruciferous vegetables) or synthetic analogs such as CDDO Im , this compound’s distinct chlorine substitution suggests enhanced electrophilic reactivity, potentially improving its ability to modify Keap1’s redox-sensitive domains .
Table 1: Comparative Molecular Properties of Selected Nrf2 Activators
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|
| Nrf2-Activator-12G | C₁₅H₁₃ClO₃S | 308.8 | Chloroaromatic, Sulfonyl |
| Sulforaphane | C₆H₁₁NOS₂ | 177.3 | Isothiocyanate |
| CDDO Im | C₂₈H₃₄N₂O₄ | 466.6 | Triterpenoid, Imidazole |
| 4-Octyl Itaconate | C₁₃H₂₂O₄ | 242.3 | Alkyl itaconate |
Comparative Efficacy and Selectivity
-
4-Octyl itaconate: Activates Nrf2 at 10–50 μM concentrations by alkylating Keap1, showing anti-inflammatory effects in macrophages .
-
Oltipraz: A thiol-reactive activator with an EC₅₀ of 2.5 μM in hepatic cells, used in phase II trials for chemoprevention .
-
S217879: Reduces hepatic steatosis by 35% in MAFLD models at 1 μM, outperforming elafibranor in suppressing TNF-α and IL-6 .
The chlorine atom in Nrf2-Activator-12G may confer higher electrophilicity than these analogs, potentially lowering its effective concentration. Computational modeling could clarify its binding affinity for Keap1’s BTB and IVR domains—a strategy used to optimize RA-839, which inhibits Keap1-Nrf2 binding with a Kd of 0.8 μM .
Therapeutic Applications: Inferences from Pathway Biology
Nrf2 activation has demonstrated efficacy across multiple disease models, suggesting plausible indications for Nrf2-Activator-12G:
Metabolic-Associated Fatty Liver Disease (MAFLD)
In human PCLS, S217879 attenuated lipid accumulation by 45% via upregulation of CPT1A (fatty acid oxidation) and ATG7 (autophagy) . Parallel mechanisms may apply to Nrf2-Activator-12G, given shared Nrf2/ARE signaling targets.
Neurodegenerative Disorders
The antioxidant gene GCLC—critical for glutathione synthesis—is upregulated by Nrf2 activators. In murine models of Parkinson’s disease, dimethyl fumarate preserved dopaminergic neurons by elevating glutathione levels 2.3-fold .
Chemoprevention
Nrf2 activators like sulforaphane reduce aflatoxin-induced hepatocarcinogenesis by 55% in rats through enhanced detoxification of reactive intermediates . Nrf2-Activator-12G’s chlorinated structure may improve metabolic stability compared to dietary isothiocyanates.
Unresolved Research Questions and Future Directions
Despite its promising profile, critical gaps exist:
-
Pharmacokinetics: No data on oral bioavailability, plasma half-life, or tissue distribution.
-
Off-Target Effects: Sulfonyl groups may inhibit carbonic anhydrases or kinases; selectivity assays are needed.
-
Long-Term Safety: Chronic Nrf2 activation could promote tumor growth in preneoplastic lesions, as observed in Keap1-knockout mice .
-
Synergistic Combinations: Pairing with autophagy inducers (e.g., rapamycin) may enhance cytoprotective effects, as seen with sulforaphane .
Proposed studies include:
-
Phase I Trials: Dose-escalation in healthy volunteers to assess tolerability.
-
Omics Profiling: RNA sequencing of treated hepatocytes to identify novel ARE-driven genes.
-
Structural Optimization: Introducing fluorine substituents to improve blood-brain barrier penetration for CNS applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume